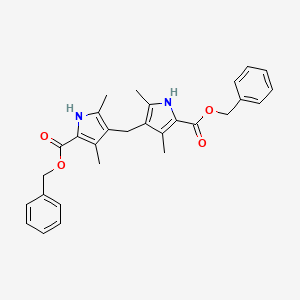
ジクロニンの塩酸塩
概要
説明
ジクロニン塩酸塩は、口内炎、口唇ヘルペス、水疱などの痛みを和らげるために一般的に使用される局所麻酔薬です。 医療検査や処置中の嘔吐反射を抑制するためにも使用されます 。 この化合物は、シュクレッツやセパコルなどの市販ののどの痛み止めスプレーの有効成分です .
科学的研究の応用
Dyclonine hydrochloride has a wide range of scientific research applications, including:
作用機序
ジクロニン塩酸塩は、神経細胞膜上の活性化されたナトリウムチャネルに可逆的に結合することにより効果を発揮します。この結合により、膜を横切るナトリウムイオンの透過性が低下し、興奮の閾値が高まります。 その結果、神経インパルスの発生と伝達が阻害され、局所麻酔効果が生じます .
類似の化合物との比較
類似の化合物
リドカイン: 作用機序は似ていますが、化学構造が異なる、広く使用されている別の局所麻酔薬です。
ベンゾカイン: 局所麻酔薬であり、主に局所的に使用され、化学構造が異なり、薬物動態がわずかに異なります。
プロカイン: 歯科処置での使用で知られており、化学構造は異なりますが、麻酔効果は似ています。
ジクロニン塩酸塩の独自性
ジクロニン塩酸塩は、ピペリジン環とブトキシフェニル基を含む、その特定の化学構造により、他とは異なります。 この構造は、その独特の薬理学的性質と局所麻酔薬としての有効性に貢献しています .
生化学分析
Biochemical Properties
Dyclonine hydrochloride plays a significant role in biochemical reactions. It acts as a local anesthetic by blocking the initiation and conduction of nerve impulses. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which reversibly stabilizes the membrane and inhibits depolarization . This results in the failure of a propagated action potential and subsequent conduction blockade .
Cellular Effects
Dyclonine hydrochloride exerts its effects on various types of cells, primarily those in the mouth and throat. It provides temporary relief from occasional minor mouth and throat irritation, pain, sore mouth, and sore throat . It is also known to suppress the gag reflex and other laryngeal and esophageal reflexes .
Molecular Mechanism
The molecular mechanism of action of Dyclonine hydrochloride involves its binding to activated sodium channels on the membrane of nerve cells (neurons) and reducing the inflow of sodium ions . This stabilizes the neuronal membrane and arrests the action potential, stopping the conduction of pain signals from the region temporarily .
Temporal Effects in Laboratory Settings
It is known that Dyclonine hydrochloride provides temporary relief from pain and irritation .
Dosage Effects in Animal Models
In animal models, Dyclonine hydrochloride has been shown to increase FXN transcript and FXN protein dose-dependently. It also rescued FXN-dependent enzyme deficiencies in the iron–sulfur enzymes, aconitase and succinate dehydrogenase .
Metabolic Pathways
It is known that Dyclonine hydrochloride acts on the neuronal membrane’s sodium channels, which are crucial components of nerve signal transmission .
Transport and Distribution
It is known that Dyclonine hydrochloride is used topically and can be distributed in the mouth and throat areas .
Subcellular Localization
Given its role as a local anesthetic, it is likely that Dyclonine hydrochloride interacts with neuronal membranes where it exerts its effects .
準備方法
合成経路と反応条件
ジクロニン塩酸塩の合成には、触媒の存在下で1-(4-ブトキシフェニル)-3-クロロプロピル-1-ケトンとピペリジン塩酸塩を反応させる方法があります。この反応は、有機溶媒中で60~120℃の温度範囲で1~5時間行われます。 反応混合物は、次に減圧下で回転乾燥にかけ、無水アルコールで再結晶化して粗生成物を得ます .
工業生産方法
工業的には、ジクロニン塩酸塩は、同様の合成経路を使用しますが、より大規模に行われます。 このプロセスには、最終生成物の品質と収量を確保するために、反応条件と精製工程の精密な制御が含まれます .
化学反応の分析
反応の種類
ジクロニン塩酸塩は、次のようなさまざまな化学反応を起こします。
置換反応: この化合物は、ピペリジン環の存在により、求核置換反応に参加することができます。
酸化と還元: ジクロニン塩酸塩の具体的な酸化および還元反応はあまり文書化されていませんが、適切な条件下ではこのような反応を起こす可能性があります。
一般的な試薬と条件
ジクロニン塩酸塩を含む反応で使用される一般的な試薬には、反応を促進する有機溶媒、触媒、酸または塩基が含まれます。 条件としては、一般的に、目的の結果を得るために、制御された温度と圧力を使用します .
生成される主要な生成物
ジクロニン塩酸塩の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、置換反応では、化合物のさまざまな置換誘導体が生成される可能性があります .
科学研究の応用
ジクロニン塩酸塩は、次のような幅広い科学研究の応用範囲を持っています。
類似化合物との比較
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.
Benzocaine: A local anesthetic commonly used in topical applications, with a different chemical structure and slightly different pharmacokinetics.
Procaine: Known for its use in dental procedures, it has a different chemical structure but similar anesthetic properties.
Uniqueness of Dyclonine Hydrochloride
Dyclonine hydrochloride is unique due to its specific chemical structure, which includes a piperidine ring and a butoxyphenyl group. This structure contributes to its distinct pharmacological properties and effectiveness as a topical anesthetic .
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZADIMHVBBPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
586-60-7 (Parent) | |
| Record name | Dyclonine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045323 | |
| Record name | Dyclonine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
536-43-6 | |
| Record name | Dyclonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dyclonine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dyclonine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dyclonine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dyclonine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dyclonine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dyclonine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DYCLONINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEC193879Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dyclonine Hydrochloride is a local anesthetic that primarily acts by blocking the propagation of nerve impulses. It does so by decreasing or preventing the transient increase in nerve membrane permeability to sodium ions that is required for nerve impulse generation and conduction. [] While the precise mechanism is not fully elucidated in the provided research, it is likely similar to other local anesthetics, involving interaction with voltage-gated sodium channels on neuronal membranes.
ANone: Dyclonine Hydrochloride is an organic compound with the chemical name 4-butoxy-β-piperidinopropiophenone hydrochloride.
ANone: The molecular formula of Dyclonine Hydrochloride is C18H27NO2·HCl, and its molecular weight is 325.86 g/mol.
A: Yes, researchers have characterized Dyclonine Hydrochloride using spectroscopic methods. Proton and carbon-13 nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data have been used to confirm its structure and identify its degradation products. []
A: Dyclonine Hydrochloride's stability can vary depending on the formulation and storage conditions. Studies have explored its stability in various formulations, including ointments, mucilage, and films. [, , ]
A: Factors influencing Dyclonine Hydrochloride stability include temperature, exposure to light, and the presence of other excipients in the formulation. [] For instance, exposure to high temperatures (40-60°C) and illumination did not significantly affect the content of Dyclonine Hydrochloride in a specific mucilage formulation. []
ANone: The provided research focuses on Dyclonine Hydrochloride's application as a local anesthetic and does not delve into its potential catalytic properties or applications in chemical reactions.
ANone: The provided research predominantly explores the clinical applications and analytical methods related to Dyclonine Hydrochloride. Computational chemistry and modeling aspects, such as QSAR studies, are not discussed.
A: While the provided research doesn't directly investigate SAR for Dyclonine Hydrochloride, it highlights its structural distinction from aminoester and aminoamide local anesthetics. [] Further research focused on modifying its structure and evaluating the impact on potency and selectivity could be valuable.
A: Research indicates that selecting appropriate excipients and optimizing formulation parameters, such as pH and viscosity, are crucial for Dyclonine Hydrochloride stability and bioavailability. For instance, the use of methylcellulose, propylene glycol, and benzoic acid sodium in a mucilage formulation demonstrated good adhesion and stability with improved penetration through mucous membranes. []
A: While the documents don't provide specific SHE regulations, they emphasize using Dyclonine Hydrochloride within clinically relevant concentrations and highlight the importance of monitoring for potential adverse effects. [, ] Adhering to good manufacturing practices and relevant regulatory guidelines is crucial for ensuring safe and effective use.
A: The research focuses on Dyclonine Hydrochloride's topical applications, particularly for mucosal anesthesia. Information regarding its systemic absorption, distribution, metabolism, and excretion after topical administration is limited in the provided context. [, , ]
A: Dyclonine Hydrochloride is primarily used as a local anesthetic for various procedures. Its efficacy has been demonstrated in managing pain associated with laryngeal mask anesthesia, gastroscopy, bowel preparation before colonoscopy, and tracheoscopy. [, , , ] It has also shown potential for relieving pain during venipuncture. []
A: Research suggests that Dyclonine Hydrochloride can inhibit scratching behavior in a mouse model of epidermolysis bullosa acquisita (EBA), indicating potential for modulating sensory responses and potentially influencing disease progression in this context. []
ANone: The provided research doesn't address the development of resistance to Dyclonine Hydrochloride's anesthetic effects. Further investigation is required to understand if prolonged or repeated exposure could lead to tolerance or cross-resistance with other local anesthetic agents.
A: While the research focuses on Dyclonine Hydrochloride's clinical applications, it emphasizes the importance of using appropriate concentrations and monitoring for potential adverse events. [, ] Specific toxicological data or long-term safety profiles are not extensively discussed within the provided research articles.
ANone: The provided research primarily focuses on the clinical application and formulation of Dyclonine Hydrochloride, and does not delve into identifying specific biomarkers for predicting its efficacy or monitoring treatment response.
ANone: The environmental impact and degradation pathways of Dyclonine Hydrochloride are not explored in the provided research. Further investigation is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and disposal.
A: Researchers prioritize accuracy, precision, linearity, specificity, and sensitivity as critical parameters when validating analytical methods for determining Dyclonine Hydrochloride content in different matrices. These validations ensure the reliability and robustness of the analytical data generated. [, , , ]
A: Although not explicitly addressed, the research emphasizes the significance of quality control in manufacturing Dyclonine Hydrochloride formulations. Adhering to good manufacturing practices and implementing robust quality control measures is paramount to ensure product consistency, safety, and effectiveness. []
ANone: The research primarily focuses on Dyclonine Hydrochloride's anesthetic properties and doesn't provide details regarding its potential to elicit immune responses. Further studies are needed to investigate its immunogenicity profile, especially for applications involving long-term or repeated administration.
ANone: The research primarily focuses on Dyclonine Hydrochloride's topical application for local anesthesia. There is limited information available regarding its interactions with drug transporters, which are crucial for understanding its absorption, distribution, and elimination, especially after systemic administration.
ANone: The provided research lacks information on Dyclonine Hydrochloride's potential to modulate the activity of drug-metabolizing enzymes. This aspect is crucial, especially when considering potential drug-drug interactions. Further investigations are needed to understand its impact on drug metabolism.
ANone: While the research demonstrates the clinical utility of Dyclonine Hydrochloride, specific details regarding its biocompatibility and biodegradability are not extensively discussed. Further investigation is needed to evaluate its long-term effects on biological systems and assess its environmental impact.
A: Yes, several alternative local anesthetics are available, each with its own pharmacological profile and clinical indications. Common alternatives include lidocaine, tetracaine, and benzocaine. [, , ] The choice of anesthetic depends on factors such as the type of procedure, desired duration of action, and potential for adverse effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1670938.png)


